tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate
CAS No.: 1394947-77-3
Cat. No.: VC2772644
Molecular Formula: C8H12N2O3
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1394947-77-3 |
|---|---|
| Molecular Formula | C8H12N2O3 |
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | tert-butyl 4-hydroxypyrazole-1-carboxylate |
| Standard InChI | InChI=1S/C8H12N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9-10/h4-5,11H,1-3H3 |
| Standard InChI Key | JONQFHXWXAHHHX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C=C(C=N1)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C=N1)O |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
tert-Butyl 4-hydroxy-1H-pyrazole-1-carboxylate (CAS: 1394947-77-3) consists of a pyrazole heterocyclic core with two key functional groups: a hydroxyl group at the 4-position and a tert-butyloxycarbonyl protecting group attached to one of the nitrogen atoms in the pyrazole ring . This specific structural arrangement creates a molecule with distinctive chemical and physical properties that make it useful for various synthetic applications.
| Parameter | Value |
|---|---|
| CAS Number | 1394947-77-3 |
| IUPAC Name | tert-butyl 4-hydroxypyrazole-1-carboxylate |
| PubChem Compound ID | 121252364 |
| InChI | InChI=1S/C8H12N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9-10/h4-5,11H,1-3H3 |
| InChIKey | JONQFHXWXAHHHX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C=C(C=N1)O |
| European Community Number | 107-832-4 |
Physical and Chemical Properties
tert-Butyl 4-hydroxy-1H-pyrazole-1-carboxylate exists as a solid at ambient temperature . Its physical and chemical properties contribute significantly to its behavior in chemical reactions and its utility as a synthetic intermediate.
Table 2: Physical and Chemical Properties of tert-Butyl 4-hydroxy-1H-pyrazole-1-carboxylate
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂O₃ |
| Molecular Weight | 184.19 g/mol |
| Physical State | Solid |
| XLogP3-AA | 1.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Exact Mass | 184.08479225 Da |
The compound's moderate lipophilicity (XLogP3-AA: 1.1) indicates a balance between hydrophilic and lipophilic characteristics . This property, combined with its hydrogen-bonding capabilities (one donor and four acceptors), contributes to its solubility profile and potential interactions with biological systems, making it particularly relevant for pharmaceutical applications.
Synthesis and Preparation Methods
Direct Synthesis Approaches
| Parameter | Recommendation |
|---|---|
| Storage Temperature | Ambient/Room temperature |
| Stock Solution Storage (-80°C) | Use within 6 months |
| Stock Solution Storage (-20°C) | Use within 1 month |
| Solubility Enhancement | Heat to 37°C and use ultrasonic bath |
Applications in Chemical Research
Role as a Synthetic Intermediate
tert-Butyl 4-hydroxy-1H-pyrazole-1-carboxylate serves primarily as an intermediate in organic synthesis. The presence of both the hydroxyl group and the protected nitrogen provides multiple sites for further functionalization, making it a versatile building block for constructing more complex molecules.
One documented application involves the use of tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate in reactions with other compounds and potassium carbonate (K₂CO₃) in acetonitrile to synthesize new chemical entities. This exemplifies its utility in creating more complex molecular architectures through carefully controlled synthetic transformations.
Analytical Characterization
Spectroscopic Data
While specific spectroscopic data for tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate is limited in the available literature, insights can be gained from data for structurally related compounds. For instance, the 1H NMR spectrum of the related compound tert-butyl 4-formyl-1H-pyrazole-1-carboxylate has been reported as:
"1H NMR (400 MHz, DMSO) δ 9.93 (s, 1H), 9.04 (s, 1H), 8.22 (s, 1H), 1.61 (s, 9H)."
For tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate, one would expect similar chemical shifts for the pyrazole protons and the tert-butyl group, with the notable difference being the absence of the aldehyde proton at approximately 9.93 ppm and potentially the presence of a hydroxyl proton signal.
Computational Chemistry Aspects
The structural identifiers provided in the literature, such as InChI and SMILES notations , enable computational chemistry approaches to study tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate. These computational methods can provide insights into the compound's electronic structure, reactivity patterns, and potential interactions with biological macromolecules, complementing experimental studies.
Structure-Activity Relationships
Functional Group Contributions
The structural features of tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate contribute significantly to its chemical behavior and utility:
-
The pyrazole ring provides a heterocyclic core with specific electronic properties and reactivity patterns.
-
The hydroxyl group at the 4-position serves as a potential site for further functionalization through various reactions such as esterification, etherification, or oxidation.
-
The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms:
-
Differentiates between the two nitrogen atoms in the pyrazole ring
-
Provides temporary protection during multi-step syntheses
-
Can be selectively removed under acidic conditions to enable further transformations at that position
-
These structural elements collectively determine the compound's behavior in chemical reactions and its potential applications in synthetic chemistry.
Comparison with Related Compounds
While tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate shares structural similarities with other N-protected pyrazole derivatives, its specific combination of functional groups distinguishes it from related compounds. For instance, compared to tert-butyl 4-formyl-1H-pyrazole-1-carboxylate , the presence of a hydroxyl group instead of an aldehyde significantly alters its reactivity profile and potential applications.
Table 4: Comparison with Related Compounds
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| tert-Butyl 4-hydroxy-1H-pyrazole-1-carboxylate | 1394947-77-3 | C₈H₁₂N₂O₃ | Hydroxyl group at 4-position |
| tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate | 821767-61-7 | C₉H₁₂N₂O₃ | Aldehyde group at 4-position |
Future Research Directions
Integration into Medicinal Chemistry
The structural features of tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate make it particularly relevant for medicinal chemistry applications. Its hydroxyl group provides a handle for linking to other pharmacophores or for modulating physicochemical properties, while the protected pyrazole nitrogen enables controlled functionalization during multi-step syntheses.
Given the significance of pyrazole-containing compounds in drug discovery, tert-butyl 4-hydroxy-1H-pyrazole-1-carboxylate could serve as a valuable starting point for developing compounds targeting various therapeutic areas.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume